molecular formula C13H21NOS B2637909 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-cyclohexylethanone CAS No. 2034421-01-5

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-cyclohexylethanone

Cat. No.: B2637909
CAS No.: 2034421-01-5
M. Wt: 239.38
InChI Key: FDNDPMWRXKGUKW-UHFFFAOYSA-N
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Description

1-(2-Thia-5-azabicyclo[221]heptan-5-yl)-2-cyclohexylethanone is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-cyclohexylethanone typically involves the use of cyclopentenes and palladium-catalyzed reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of palladium-catalyzed reactions suggests that scalable methods could be developed based on existing catalytic processes used in the chemical industry.

Chemical Reactions Analysis

Types of Reactions

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-cyclohexylethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-cyclohexylethanone has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound’s unique structure makes it useful in developing new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-cyclohexylethanone involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-cyclohexylethanone is unique due to its specific bicyclic structure and the presence of both sulfur and nitrogen atoms within the ring. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

2-cyclohexyl-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NOS/c15-13(6-10-4-2-1-3-5-10)14-8-12-7-11(14)9-16-12/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNDPMWRXKGUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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